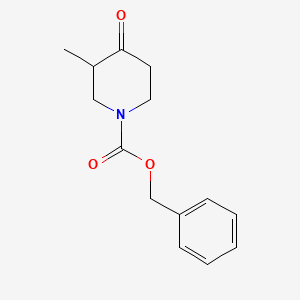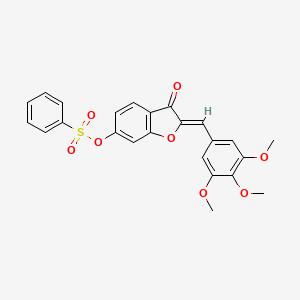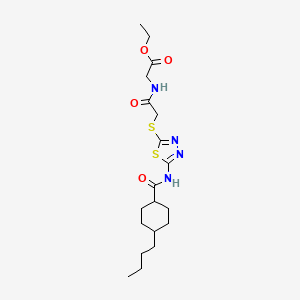
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 3-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound . It is also known as “1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride” and has the empirical formula C14H17NO3 . It is used in chemical synthesis .
Synthesis Analysis
The compound can be synthesized using various methods. One such method involves the use of “Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride” in chemical synthesis . Another method involves the use of “Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride” in the synthesis of chromeno .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C14H17NO3 . The molecular weight of the compound is 283.75 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.75 . It is classified as a heterocyclic building block . The compound is also hygroscopic .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a close relative of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate, has been studied for the synthesis of compounds with a chiral 3-benzylpiperidine backbone. This approach is notable for its use of cheap materials, mild reaction conditions, and moderate enantioselectivity, which is valuable for preparing biologically active compounds (Wang et al., 2018).
Synthesis of Protein Tyrosine Kinase Inhibitors
Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another compound related to this compound, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach has been proposed, showing the potential for industrial scale-up due to the ease of obtaining raw materials and simplicity of operations (Chen Xin-zhi, 2011).
Michael Reactions in Stereochemistry
Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates result in the formation of certain piperidine derivatives. This research provides insights into the stereochemical aspects of these reactions and the transformations of the products (Vafina et al., 2003).
Crystal Structure Analysis
The crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, derived from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, was analyzed to reveal a porous three-dimensional network. This structure highlights the potential for using such compounds in material science and crystallography (Wang et al., 2008).
Novel Spiropiperidine Templates
Research on spiropiperidine templates, derived from benzyl (S)-2-methyl-4-oxopiperidine-1-carboxylate, explores their use in SAR studies of β-secretase inhibitors. This work demonstrates the versatility of such compounds in synthesizing diverse analogs for pharmacological research (Martinez-Alsina et al., 2017).
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
benzyl 3-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCUJRUBSQTDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377603.png)
![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2377608.png)
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)



![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2377617.png)





![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)